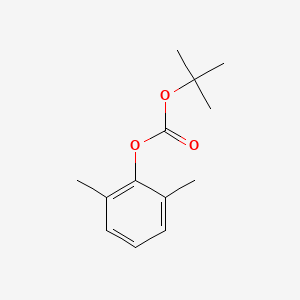![molecular formula C14H13NO3 B14253766 Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- CAS No. 293732-48-6](/img/structure/B14253766.png)
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- is a heterocyclic compound that belongs to the class of isoquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- can be achieved through several synthetic routes. One efficient method involves the redox-amination-aromatization-Friedel-Crafts acylation cascade reaction. This process starts with trans-4-hydroxyproline and 2-formylbenzoic acids, leading to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- involves its interaction with molecular targets such as topoisomerases. These enzymes play a crucial role in DNA replication and transcription. By inhibiting topoisomerases, the compound can interfere with these processes, leading to potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoquinoline derivatives such as:
- Pyrrolo[2,3-c]isoquinolines
- Pyrrolo[2,3-b]pyridine derivatives
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives
Uniqueness
Pyrrolo[1,2-b]isoquinolin-10(5H)-one, 7,8-dimethoxy- is unique due to its specific substitution pattern and the presence of methoxy groups at positions 7 and 8
Eigenschaften
CAS-Nummer |
293732-48-6 |
|---|---|
Molekularformel |
C14H13NO3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
7,8-dimethoxy-5H-pyrrolo[1,2-b]isoquinolin-10-one |
InChI |
InChI=1S/C14H13NO3/c1-17-12-6-9-8-15-5-3-4-11(15)14(16)10(9)7-13(12)18-2/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
GMSYTYUCVFHIDT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CN3C=CC=C3C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




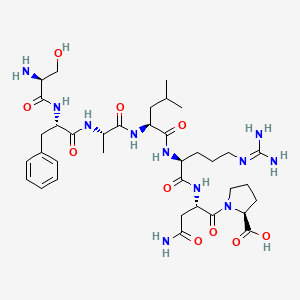
![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
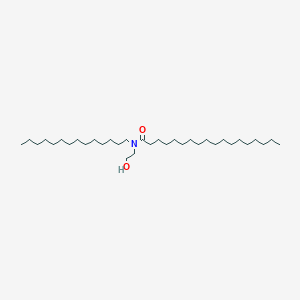

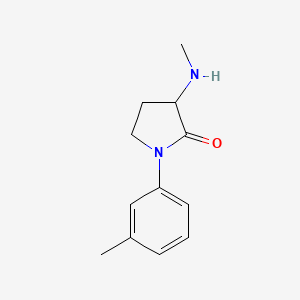
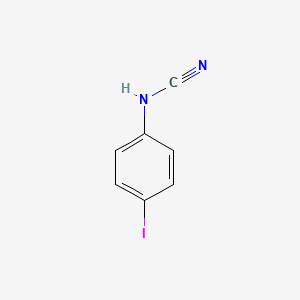
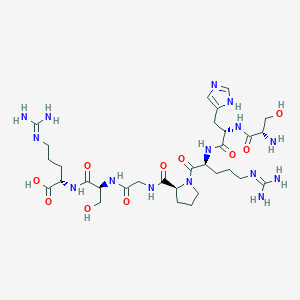
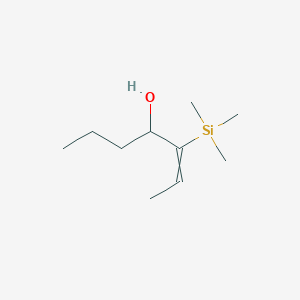
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![[5-([1,1'-Biphenyl]-4-yl)thiophen-2-yl](isothiocyanatomethyl)dimethylsilane](/img/structure/B14253784.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
